![molecular formula C18H19N3O2 B4746887 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide](/img/structure/B4746887.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide
Overview
Description
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide, also known as CP-47,497, is a synthetic cannabinoid that exhibits similar pharmacological effects to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 was first synthesized in 1994 by Pfizer as part of their research into the endocannabinoid system. Since then, it has been extensively studied for its potential therapeutic applications and has also been used as a research tool to better understand the mechanisms of the endocannabinoid system.
Mechanism of Action
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and peripheral tissues. Specifically, it binds to the CB1 receptor, which is primarily found in the brain, and the CB2 receptor, which is primarily found in the immune system. This binding results in the activation of various signaling pathways that modulate a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines. 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide in lab experiments is that it exhibits similar pharmacological effects to THC, the primary psychoactive component of cannabis, without the legal and ethical issues associated with using cannabis. Additionally, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide is highly selective for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids.
Future Directions
There are several future directions for research on 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide. One area of research is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced side effects. Another area of research is the development of CB1 and CB2 receptor agonists and antagonists for the treatment of various diseases and disorders. Additionally, further studies are needed to better understand the mechanisms of action of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide and its potential therapeutic applications.
Scientific Research Applications
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide has also been investigated for its potential use in the treatment of neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide has been used as a research tool to better understand the mechanisms of the endocannabinoid system.
properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)oxy-N-ethyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-21(15-8-6-5-7-9-15)17(22)12-23-18-16(11-19)13(2)10-14(3)20-18/h5-10H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDIGYHVWOWBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C(C(=CC(=N2)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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